α-Glucosidase Inhibitory Activity of Araloside VII: Quantitative IC50 Comparison with Araloside A and Acarbose
Araloside VII demonstrates measurable α-glucosidase inhibitory activity with an IC50 value of 35.01 μg/mL in enzymatic assays [1]. In contrast, Araloside A, a structurally related congener from the same Aralia species, exhibits negligible α-glucosidase inhibition (reported primary activity is renin inhibition with IC50 of 77.4 μM) . The clinically used α-glucosidase inhibitor acarbose serves as a positive control baseline with reported IC50 values typically ranging from 0.5–1.5 μg/mL depending on assay conditions [2]. This positions Araloside VII as a moderate-potency natural product inhibitor suitable for specific research applications.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 35.01 μg/mL |
| Comparator Or Baseline | Araloside A: no reported α-glucosidase activity (primary target: renin IC50 77.4 μM); Acarbose: ~0.5–1.5 μg/mL |
| Quantified Difference | Araloside VII is active against α-glucosidase whereas Araloside A shows no documented activity at this target |
| Conditions | In vitro enzymatic α-glucosidase inhibition assay |
Why This Matters
This differential target engagement profile enables researchers to select Araloside VII specifically for α-glucosidase modulation studies rather than Araloside A, which is inactive at this enzyme.
- [1] MCE (MedChemExpress). Saccharides and Glycosides Catalog: Araloside VII α-Glucosidase Inhibitor Data with IC50 35.01 μg/mL. View Source
- [2] DiNicolantonio JJ, et al. Acarbose: α-glucosidase inhibitor for diabetes management. (Reference baseline context). View Source
